molecular formula C6H13NO2 B1354329 2,2-Dimethyl-1,3-dioxan-5-amine CAS No. 40137-24-4

2,2-Dimethyl-1,3-dioxan-5-amine

Cat. No. B1354329
CAS RN: 40137-24-4
M. Wt: 131.17 g/mol
InChI Key: ADLFBRNPQMLXTQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxan-5-amine is a chemical compound with the molecular formula C6H13NO2 . It has an average mass of 131.173 Da and a monoisotopic mass of 131.094635 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxane ring with two methyl groups at the 2-position and an amine group at the 5-position .


Physical And Chemical Properties Analysis

This compound has a boiling point of 169.0±35.0°C at 760 mmHg . Its molecular formula is C6H13NO2, and it has a molecular weight of 131.17300 .

Scientific Research Applications

Chiral Solvating and Derivatizing Agents

2,2-Dimethyl-1,3-dioxan-5-amine derivatives have been used as chiral solvating agents (CSA) for the determination of enantiomeric excess (ee) of compounds with an acidic proton via 1H NMR spectroscopy. These derivatives are also suitable as chiral derivatizing agents (CDAs) for determining absolute configurations, owing to their rigid conformation (Enders, Thomas, & Runsink, 1999).

Organocatalytic Reactions

In organocatalysis, this compound derivatives have been employed. For example, in the organocatalytic asymmetric Michael addition, these derivatives have shown significant utility in affording polyfunctional nitro ketones with high diastereoselectivity and enantiomeric excess (Enders & Chow, 2006).

Synthesis of Bioactive Compounds

The compound has been utilized in the asymmetric synthesis of protected 2-amino-1,3-diols and D-erythro-Sphinganine, important in biological contexts. The synthesis process involves generation of stereogenic centers with high diastereomeric and enantiomeric excesses (Enders & Müller-Hüwen, 2004).

Crystallography and Structural Analysis

This compound derivatives have been synthesized and their structures characterized by techniques like FTIR, NMR spectroscopy, and single crystal X-ray diffraction. These studies are crucial for understanding the molecular and crystal structure of such compounds (Jebas et al., 2013).

Asymmetric Synthesis

The compound has been pivotal in the chiral and stereoselective total synthesis of complex organic compounds like deoxoprosopinine and deoxoprosophylline, showcasing its role in creating stereochemically complex structures (Saitoh et al., 1981).

Green Chemistry Applications

This compound derivatives have been synthesized in environmentally benign conditions. A notable example is the simple and efficient synthesis of 4-arylamino-1,3-dioxanes in aqueous medium, representing a "green" procedure for the preparation of 1,3-dioxanes (Rambabu et al., 2015).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation of 2,2-Dimethyl-1,3-dioxan-5-amine . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-1,3-dioxan-5-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aliphatic amines, which are a class of compounds that include many important biological molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular behavior, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites . For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFBRNPQMLXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472030
Record name 2,2-dimethyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40137-24-4
Record name 2,2-Dimethyl-1,3-dioxan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40137-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyl-1,3-dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3-dioxan-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6.1 g (47 mmol) of 2,2-dimethyl-1,3-dioxan-5-one (D. Enders, B. Bockstiegel, Synthesis 1989, 493, incorporated herein by reference) were subjected to reductive amination in 50 ml of ammonia—saturated methanol in an autoclave at 50° C. under a hydrogen pressure of 100 bar, using Raney nickel as the catalyst. After the catalyst had been filtered off and the filtrate concentrated, 4.8 g of a brown oil were obtained, this being further reacted without purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

220 mg 5% Pd/C was added to a solution of 500 mg 2,2-dimethyl-5-nitro-1,3-dioxane (3.1 mmoles) in 30 ml methanol. Ammonium formate (985 mg, 15.6 mmoles) was then added, and the mixture was refluxed for three hours. The reaction solution was then filtered, and the filtrate concentrated in vacuo to yield 286 mg 2,2-dimethyl-5-amino-1,3-dioxane (70% yield).
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
220 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.